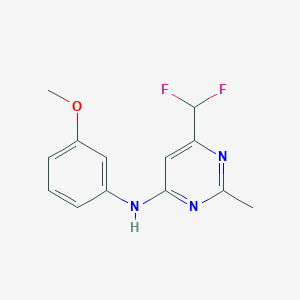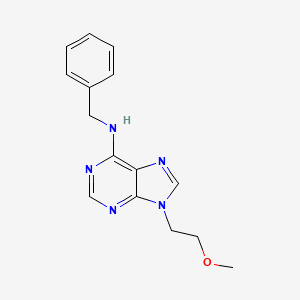
4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry, drug synthesis, and biochemistry. This compound is a member of the morpholine family, which is composed of five-membered rings containing nitrogen, oxygen, and carbon atoms. This compound has been studied for its ability to act as a catalyst, as a ligand, and as a building block in drug synthesis. It is also known to possess a variety of biochemical and physiological effects, making it an attractive candidate for further research.
Wissenschaftliche Forschungsanwendungen
4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine has been studied for its potential applications in medicinal chemistry, drug synthesis, and biochemistry. This compound has been found to act as a ligand in the synthesis of various drugs and has been used as a catalyst in the synthesis of pharmaceuticals. It has also been studied for its ability to form complexes with metal ions, which can be used in the synthesis of metal-containing drugs. Additionally, this compound has been studied for its ability to act as a building block for the synthesis of various drugs.
Wirkmechanismus
The mechanism of action of 4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is not well understood. However, it is believed to act as a ligand in the formation of complexes with metal ions, as well as a catalyst in the synthesis of pharmaceuticals. It is also believed to act as a building block for the synthesis of various drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine are not well understood. However, it is known to possess a variety of biochemical and physiological effects, such as the ability to act as a ligand in the formation of complexes with metal ions, as well as a catalyst in the synthesis of pharmaceuticals. Additionally, this compound has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine in laboratory experiments include its ability to act as a ligand in the formation of complexes with metal ions, as well as a catalyst in the synthesis of pharmaceuticals. Additionally, this compound is relatively inexpensive and has a low toxicity. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not well understood and its effects on the body are not yet known.
Zukünftige Richtungen
The future directions of 4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine research include further investigation into its mechanism of action, its effects on the body, and its potential applications in medicinal chemistry, drug synthesis, and biochemistry. Additionally, further research is needed to determine the optimal conditions for the synthesis of this compound and its complexes with metal ions. Finally, further research is needed to investigate the potential toxicity of this compound and its effects on the environment.
Synthesemethoden
4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is typically synthesized through a series of reactions involving the condensation of 4-methylpyrimidine-2-carboxylic acid and pyrrolidine-1-carbonyl chloride. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified by recrystallization. Other methods of synthesis have also been reported, including the reaction of pyrrolidine-1-carbonyl chloride with 4-methylpyrimidine-2-aldehyde and the reaction of 4-methylpyrimidine-2-carbaldehyde with pyrrolidine-1-carbonyl chloride.
Eigenschaften
IUPAC Name |
[4-(4-methylpyrimidin-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-11-4-5-15-14(16-11)18-8-9-20-12(10-18)13(19)17-6-2-3-7-17/h4-5,12H,2-3,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJJGZYQEAZUBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCOC(C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6484082.png)
![1-methyl-2-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6484086.png)
![5-[(oxan-4-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6484089.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4'-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6484121.png)

![2-[(5-methylfuran-3-yl)methylidene]propanedinitrile](/img/structure/B6484148.png)
![N-cyclopropyl-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide](/img/structure/B6484153.png)
![2-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6484157.png)
![4-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B6484170.png)
![4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B6484176.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(trifluoromethyl)pyridine](/img/structure/B6484179.png)
![2,4,5-trimethyl-6-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B6484185.png)
